4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18086388
InChI: InChI=1S/C9H17NO.ClH/c1-10(2)7-8-3-5-9(11)6-4-8;/h8H,3-7H2,1-2H3;1H
SMILES:
Molecular Formula: C9H18ClNO
Molecular Weight: 191.70 g/mol

4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride

CAS No.:

Cat. No.: VC18086388

Molecular Formula: C9H18ClNO

Molecular Weight: 191.70 g/mol

* For research use only. Not for human or veterinary use.

4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride -

Specification

Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
IUPAC Name 4-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride
Standard InChI InChI=1S/C9H17NO.ClH/c1-10(2)7-8-3-5-9(11)6-4-8;/h8H,3-7H2,1-2H3;1H
Standard InChI Key UIAXUZBBSAUYQF-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1CCC(=O)CC1.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C9H18ClNO\text{C}_9\text{H}_{18}\text{ClNO}, corresponds to a cyclohexanone ring substituted at the 4-position with a dimethylaminomethyl group, protonated as a hydrochloride salt . Nuclear magnetic resonance (NMR) studies confirm the chair conformation of the cyclohexane ring, with the dimethylamino group adopting an equatorial orientation to minimize steric strain . The hydrochloride salt enhances stability and solubility, critical for handling in industrial processes.

Comparative Structural Analysis

Structurally analogous compounds include tramadol’s synthetic precursors, such as (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride. Unlike these derivatives, 4-[(dimethylamino)methyl]cyclohexan-1-one lacks the phenolic hydroxyl and methoxy groups, reducing its opioid receptor affinity but retaining utility as a synthetic intermediate .

Synthesis and Industrial Production

Reaction Pathway

The synthesis begins with cyclohexanone, dimethylamine, and formaldehyde via a Mannich reaction (Figure 1) . Cyclohexanone reacts with formaldehyde and dimethylamine hydrochloride in ethanol under acidic reflux, forming the aminomethyl intermediate. Subsequent hydrochloride salt precipitation yields the final product with >90% purity .

Reaction Scheme:

Cyclohexanone+HCHO+(CH3)2NH2ClHCl, EtOH4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride\text{Cyclohexanone} + \text{HCHO} + (\text{CH}_3)_2\text{NH}_2\text{Cl} \xrightarrow{\text{HCl, EtOH}} \text{4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride}

Optimization and Yield

Key parameters include:

  • Temperature: Reflux at 80–85°C ensures complete iminium ion formation .

  • Solvent System: Ethanol facilitates intermediate solubility, while acetone induces crystallization .

  • Purification: Recrystallization in ethyl acetate or methanol removes unreacted dimethylamine and formaldehyde byproducts.

Industrial batches report yields of 65–75%, with impurities such as dehydration byproducts (e.g., cyclohexenyl derivatives) controlled to <1% via pH adjustment and solvent selection .

Pharmaceutical Applications

Role in Tramadol Synthesis

As a tramadol intermediate, this compound undergoes Grignard addition with 3-methoxyphenylmagnesium bromide to form the racemic cis-cyclohexanol backbone . Residual amounts (0.1–0.5%) may persist in final drug formulations, necessitating strict impurity profiling .

Pharmacological Implications

While devoid of intrinsic analgesic activity, the compound’s presence in tramadol formulations may influence metabolic pathways. In vitro studies suggest it inhibits cytochrome P450 2D6 (CYP2D6), potentially altering the conversion of tramadol to its active metabolite, O-desmethyltramadol . Regulatory guidelines mandate its quantification at ≤0.15% in active pharmaceutical ingredients (APIs).

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 147–151°C .

  • Solubility: Freely soluble in water (50 mg/mL) and methanol; sparingly soluble in chloroform and dimethyl sulfoxide (DMSO) .

  • Stability: Hygroscopic in nature, requiring storage at 2–8°C under inert atmosphere.

Spectroscopic Characterization

  • Infrared (IR): Strong absorption at 1715 cm1^{-1} (C=O stretch), 2770 cm1^{-1} (N-CH3_3), and 2450 cm1^{-1} (NH+^+) .

  • 1^1H NMR (400 MHz, D2_2O): δ 1.45–1.78 (m, 8H, cyclohexane), 2.92 (s, 6H, N(CH3_3)2_2), 3.21 (d, 2H, CH2_2N), 3.82 (m, 1H, COCH) .

Analytical and Regulatory Considerations

Quantification Methods

High-performance liquid chromatography (HPLC) with UV detection (220 nm) remains the gold standard for impurity profiling . A typical method employs:

  • Column: C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) (45:55 v/v).

  • Retention Time: 6.8 minutes .

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